molecular formula C23H34F2N4O5S B10834577 (2S)-N-[(2S)-1-[(3aR,6S,6aS)-6-(3,4-difluorophenoxy)-4-methylsulfonyl-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide

(2S)-N-[(2S)-1-[(3aR,6S,6aS)-6-(3,4-difluorophenoxy)-4-methylsulfonyl-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide

Cat. No.: B10834577
M. Wt: 516.6 g/mol
InChI Key: JFUYRIMMOJAVPX-FOGBYNIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Compound 21 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Compound 21 undergoes various chemical reactions, including:

Scientific Research Applications

Compound 21 has a wide range of scientific research applications:

Mechanism of Action

Compound 21 exerts its effects by binding to the angiotensin type 2 receptor, which leads to a cascade of molecular events. This binding promotes vasodilation, reduces inflammation, and provides neuroprotection. The molecular targets involved include endothelial nitric oxide synthase and various inflammatory markers such as interleukin-10 and tumor necrosis factor-alpha .

Properties

Molecular Formula

C23H34F2N4O5S

Molecular Weight

516.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(3aR,6S,6aS)-6-(3,4-difluorophenoxy)-4-methylsulfonyl-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrol-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-2-(methylamino)propanamide

InChI

InChI=1S/C23H34F2N4O5S/c1-13(26-5)21(30)27-20(23(2,3)4)22(31)28-10-9-17-19(28)18(12-29(17)35(6,32)33)34-14-7-8-15(24)16(25)11-14/h7-8,11,13,17-20,26H,9-10,12H2,1-6H3,(H,27,30)/t13-,17+,18-,19-,20+/m0/s1

InChI Key

JFUYRIMMOJAVPX-FOGBYNIYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1[C@H](CN2S(=O)(=O)C)OC3=CC(=C(C=C3)F)F)C(C)(C)C)NC

Canonical SMILES

CC(C(=O)NC(C(=O)N1CCC2C1C(CN2S(=O)(=O)C)OC3=CC(=C(C=C3)F)F)C(C)(C)C)NC

Origin of Product

United States

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